molecular formula C13H23NO5 B11720139 Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate

Cat. No.: B11720139
M. Wt: 273.33 g/mol
InChI Key: KOCROYYUTBXILU-UHFFFAOYSA-N
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Description

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol. It is a useful research chemical often employed in various scientific studies and industrial applications.

Preparation Methods

The synthesis of Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the reaction of 2,2-dimethyloxazolidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can yield different oxazolidine compounds.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate can be compared with similar compounds such as:

  • ®-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
  • 3-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

3-O-tert-butyl 4-O-ethyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3

InChI Key

KOCROYYUTBXILU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

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